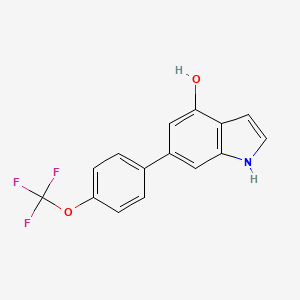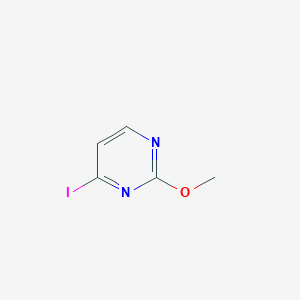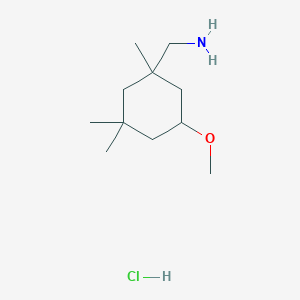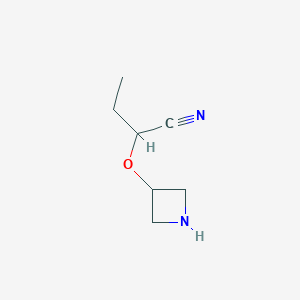
2-(Azetidin-3-yloxy)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yloxy)butanenitrile is a chemical compound with the molecular formula C7H12N2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)butanenitrile typically involves the reaction of azetidine derivatives with butanenitrile under specific conditions. One common method involves the alkylation of azetidine with butanenitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products .
化学反应分析
Types of Reactions
2-(Azetidin-3-yloxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amines, and nitriles, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Azetidin-3-yloxy)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism of action of 2-(Azetidin-3-yloxy)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring is known to confer unique reactivity and binding properties, which can modulate the activity of biological molecules. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
相似化合物的比较
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
2-Azetidinone: A lactam derivative of azetidine.
3-Azetidinone: Another lactam derivative with different substitution patterns.
Uniqueness
2-(Azetidin-3-yloxy)butanenitrile is unique due to the presence of both the azetidine ring and the butanenitrile group, which confer distinct chemical and biological properties.
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)butanenitrile |
InChI |
InChI=1S/C7H12N2O/c1-2-6(3-8)10-7-4-9-5-7/h6-7,9H,2,4-5H2,1H3 |
InChI 键 |
VKBQDPYKPDRLIS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C#N)OC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


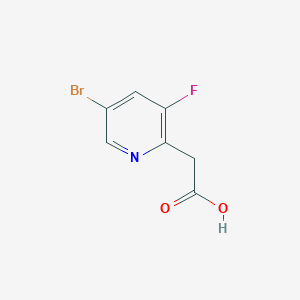
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
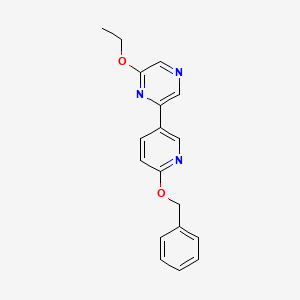
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
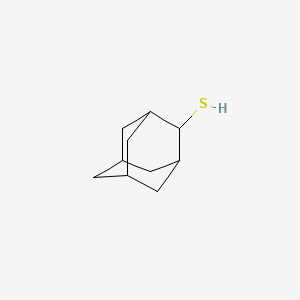
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
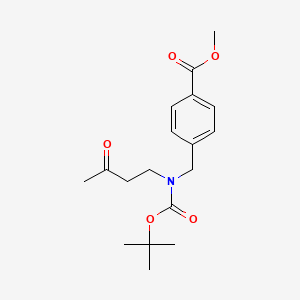

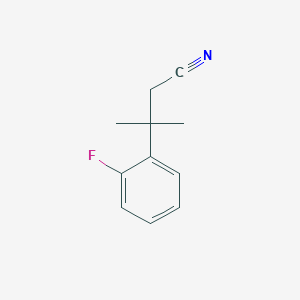
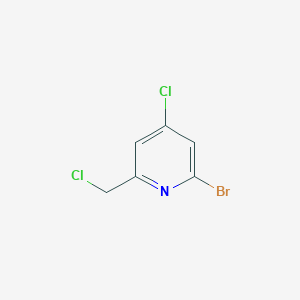
![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
